N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide
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Overview
Description
N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that features a unique combination of fluorophenyl, methoxyphenyl, and chromenopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromenopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the chromenopyrimidine structure. Reagents such as aldehydes, amines, and catalysts like Lewis acids may be used.
Introduction of the Methoxy Group: Methoxylation can be achieved using methanol and an acid catalyst.
Attachment of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with an amine.
Formation of the Sulfanylacetamide Linkage: The final step involves coupling the chromenopyrimidine derivative with a sulfanylacetamide precursor under conditions that may include the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal research, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, inhibiting or modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the methoxy and sulfanyl groups might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide: can be compared with other chromenopyrimidine derivatives, such as:
Uniqueness
The presence of the fluorophenyl group in this compound may confer unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticonvulsant effects. This article synthesizes research findings related to its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorinated phenyl group and a chromeno-pyrimidine moiety. The presence of the sulfur atom in the acetamide linkage may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds within the same chemical class. For instance, N-(4-fluorophenyl)-2-chloroacetamides have demonstrated significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Key Findings:
- Lipophilicity: Compounds with halogenated substituents, particularly fluorine, exhibited increased lipophilicity, enhancing their ability to penetrate cell membranes .
- Activity Spectrum: The effectiveness against Gram-positive bacteria was noted to be higher than against Gram-negative strains, suggesting a need for further optimization for broader spectrum activity .
Anticonvulsant Activity
The anticonvulsant properties of related N-substituted acetamides have been explored in various animal models. Research indicates that structural modifications can significantly influence pharmacological outcomes.
- Sodium Channel Interaction: Certain derivatives have shown moderate binding affinity to neuronal voltage-sensitive sodium channels, which are crucial for seizure propagation .
Case Studies:
- Testing Protocols: Compounds were evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole tests in rodents, with some derivatives demonstrating protective effects at doses as low as 100 mg/kg .
- Fluorine Substitution: The introduction of fluorine atoms has been linked to enhanced anticonvulsant activity due to increased metabolic stability and altered lipophilicity .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how different substituents affect biological activity:
Compound Structure | Biological Activity | Notes |
---|---|---|
N-(4-Fluorophenyl)-2-chloroacetamide | Moderate to High Antimicrobial | Effective against MRSA |
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | High Anticonvulsant | Effective in MES tests |
N-(4-Fluorophenyl)-2-{9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanylacetamide | Under Investigation | Potential for dual action |
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-32-21-9-5-8-17-14-20-25(33-23(17)21)29-24(16-6-3-2-4-7-16)30-26(20)34-15-22(31)28-19-12-10-18(27)11-13-19/h2-13H,14-15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXJNUYCWAANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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